![molecular formula C18H25N5O4 B2763616 Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 886887-82-7](/img/structure/B2763616.png)

Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

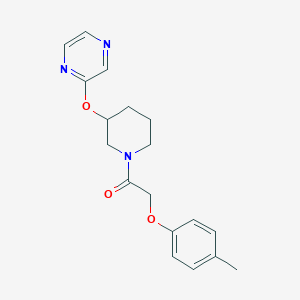

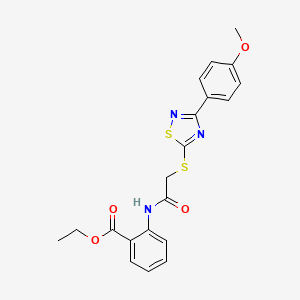

“Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with an imidazole ring, which is a planar 5-membered ring. There are also several functional groups attached to these rings, including a methyl group and a propanoate ester group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a purine ring fused with an imidazole ring, with various substituents attached. The exact 3D structure would depend on the specific arrangement and stereochemistry of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be relatively non-polar due to the presence of the aromatic rings and alkyl chains. This could affect its solubility, boiling point, and other physical properties .Aplicaciones Científicas De Investigación

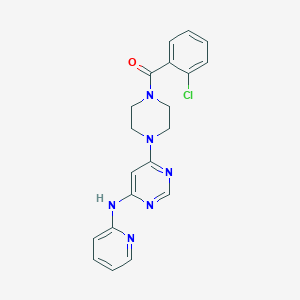

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

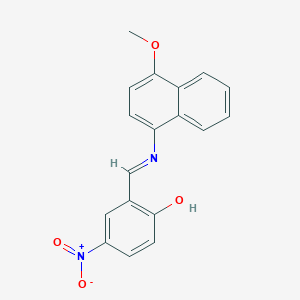

Antioxidant Applications

Imidazole-based compounds have also been explored for their antioxidant properties. The synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid and its derivatives aimed at creating mitochondria-targeted prodrugs of the antioxidant methimazole, underscores the relevance of imidazole derivatives in developing therapeutic agents targeting oxidative stress-related diseases (Hattan, Shojaie, Lau, & Anders, 2013).

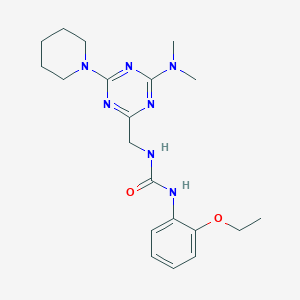

Polymer and Material Science

Imidazole intermediates have been utilized in synthesizing functional cyclic carbonates, demonstrating the versatility of imidazole-based compounds in polymer chemistry. These intermediates enabled the creation of a library of cyclic carbonates with functionalities relevant for biomedical applications, indicating the potential of such compounds in developing new materials with low cytotoxicity for medical use (Olsson, Hult, Cai, García-Gallego, & Malkoch, 2014).

Catalysis

Ionic liquids with imidazolium-based structures have been explored as catalysts in various chemical transformations, illustrating the broad applicability of these compounds in green chemistry and catalysis. For example, the synthesis of butyl butyrate using acid ionic liquid as a catalyst showcases the efficiency and environmental benefits of employing imidazolium-based ionic liquids in esterification reactions (Han & Zhou, 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-6-7-9-21-11(2)12(3)23-14-15(19-17(21)23)20(4)18(26)22(16(14)25)10-8-13(24)27-5/h6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXRSLWJDHXWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615241 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)

![4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)